molecular formula C26H23N3O2S B244702 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide

Cat. No. B244702
M. Wt: 441.5 g/mol
InChI Key: GIJVIJOCFSXNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-naphthamide, commonly known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 is a potent angiogenesis inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of TNP-470 involves the inhibition of methionine aminopeptidase 2 (MetAP2), an enzyme that is involved in the processing of newly synthesized proteins. MetAP2 inhibition leads to the accumulation of unprocessed proteins, which triggers a cellular stress response that ultimately results in the inhibition of angiogenesis.
Biochemical and Physiological Effects:
TNP-470 has been shown to have several biochemical and physiological effects, including inhibition of endothelial cell migration and proliferation, induction of apoptosis in cancer cells, and suppression of angiogenic factors. It has also been shown to enhance the anti-tumor activity of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of TNP-470 is its high potency and specificity for MetAP2 inhibition, which makes it a valuable tool for studying the role of angiogenesis in cancer and other diseases. However, TNP-470 has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of TNP-470 and other angiogenesis inhibitors. These include the identification of new targets and pathways involved in angiogenesis, the development of more potent and selective inhibitors, and the optimization of drug delivery and dosing strategies. TNP-470 and other angiogenesis inhibitors also have potential applications in other diseases, such as diabetic retinopathy and macular degeneration.

Synthesis Methods

TNP-470 can be synthesized through a multistep process starting from 1-naphthoic acid. The synthesis involves the formation of an amide bond between 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid and 4-aminophenyl-1-naphthylamine, followed by several steps of purification and chemical modifications.

Scientific Research Applications

TNP-470 has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in cancer treatment. It has been shown to inhibit the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels. TNP-470 also suppresses the expression of various angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).

properties

Molecular Formula

C26H23N3O2S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H23N3O2S/c30-25(23-8-3-6-19-5-1-2-7-22(19)23)27-20-10-12-21(13-11-20)28-14-16-29(17-15-28)26(31)24-9-4-18-32-24/h1-13,18H,14-17H2,(H,27,30)

InChI Key

GIJVIJOCFSXNQD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5

Origin of Product

United States

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